molecular formula C17H18O2 B11703524 (4-Isobutoxyphenyl)(phenyl)methanone

(4-Isobutoxyphenyl)(phenyl)methanone

Cat. No.: B11703524
M. Wt: 254.32 g/mol
InChI Key: SRSBBBYHBUDRNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Isobutoxyphenyl)(phenyl)methanone is an organic compound with the molecular formula C17H18O2 It is a ketone derivative characterized by the presence of a phenyl group and an isobutoxyphenyl group attached to a central carbonyl carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Isobutoxyphenyl)(phenyl)methanone typically involves the reaction of 4-isobutoxybenzoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via a Friedel-Crafts acylation mechanism, resulting in the formation of the desired ketone product. The reaction conditions generally include maintaining the reaction mixture at a low temperature to control the exothermic nature of the reaction and to prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically carried out under controlled temperature and pressure conditions to maximize yield and minimize impurities. The final product is purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(4-Isobutoxyphenyl)(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of secondary alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol; lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Concentrated nitric acid (HNO3) for nitration; sulfuric acid (H2SO4) for sulfonation; halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

    Oxidation: Corresponding carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Nitro, sulfonyl, or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (4-Isobutoxyphenyl)(phenyl)methanone is used as a building block for the synthesis of more complex molecules

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its structural features make it a candidate for designing inhibitors for specific enzymes.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. For example, similar compounds have shown cytotoxic activity against cancer cell lines, indicating possible anticancer applications.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (4-Isobutoxyphenyl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Comparison with Similar Compounds

Similar Compounds

    (4-Methoxyphenyl)(phenyl)methanone: Similar structure but with a methoxy group instead of an isobutoxy group.

    (4-Ethoxyphenyl)(phenyl)methanone: Similar structure but with an ethoxy group instead of an isobutoxy group.

    (4-Butoxyphenyl)(phenyl)methanone: Similar structure but with a butoxy group instead of an isobutoxy group.

Uniqueness

(4-Isobutoxyphenyl)(phenyl)methanone is unique due to the presence of the isobutoxy group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C17H18O2

Molecular Weight

254.32 g/mol

IUPAC Name

[4-(2-methylpropoxy)phenyl]-phenylmethanone

InChI

InChI=1S/C17H18O2/c1-13(2)12-19-16-10-8-15(9-11-16)17(18)14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3

InChI Key

SRSBBBYHBUDRNR-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.